1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(26-15-18-8-3-7-17-6-1-2-11-21(17)18)27-16-20-10-5-13-25-22(20)19-9-4-12-24-14-19/h1-14H,15-16H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQLRYGURWASLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.
Naphthalene Derivative Preparation: The naphthalene group is prepared separately, often through Friedel-Crafts alkylation or acylation reactions.
Urea Linkage Formation: The final step involves the reaction of the bipyridine and naphthalene intermediates with an isocyanate to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine and naphthalene moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine-N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The bipyridine moiety can chelate metal ions, influencing enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
Naphthalene-1-ylmethylamine: A naphthalene derivative with similar structural features.
N,N’-Bis(2-pyridylmethyl)urea: A related urea compound with bipyridine groups.
Uniqueness
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea stands out due to its combined bipyridine and naphthalene moieties, offering unique properties such as enhanced fluorescence and metal-binding capabilities. This makes it particularly valuable in applications requiring specific interactions with metal ions or fluorescent properties.
Biological Activity
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a naphthalenyl group through a urea functional group. This structure may contribute to its biological activity by facilitating interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific biological activities associated with this compound.
Antibacterial Activity
Several studies have investigated the antibacterial properties of related urea derivatives. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Urea Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 30 | 30 |
| Compound D | K. pneumoniae | 19 | 19 |
Note: Values are indicative based on related compounds in the literature.
Antifungal Activity
In vitro studies have demonstrated antifungal activity for certain urea derivatives against common fungal strains. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Some bipyridine-based compounds have shown promise in cancer therapy. They may act by targeting specific receptors or enzymes involved in tumor growth and proliferation.
Case Study: Anticancer Efficacy
A study evaluated a series of bipyridine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential for further development as anticancer agents.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, leading to apoptosis in cancer cells.
- Membrane Disruption : Some derivatives may disrupt the integrity of microbial membranes, leading to cell death.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the bipyridine and naphthalene moieties. A common approach is nucleophilic substitution, where the urea bridge (-NHCONH-) is formed by reacting an amine-containing bipyridine derivative with an isocyanate-functionalized naphthalene compound. For controlled synthesis, copolymerization techniques (as seen in P(CMDA-DMDAAC)s synthesis ) or reflux methods with catalysts like ammonium persulfate (APS) can optimize yield. Purification via column chromatography and recrystallization is critical to isolate the product.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone .
- Infrared (IR) Spectroscopy : Confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for similar naphthalene derivatives .
Q. What are the solubility and stability considerations for this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, DMF) and non-polar solvents (chloroform, toluene) based on the compound’s aromatic and urea moieties. The bipyridine group may enhance solubility in acidic conditions due to protonation .
- Stability : Store at -20°C in airtight, light-protected containers to prevent urea bond hydrolysis or naphthalene oxidation . Thermal stability can be assessed via thermogravimetric analysis (TGA).
Advanced Research Questions
Q. How can researchers design experiments to investigate electronic interactions between the bipyridine and naphthyl groups?
- Methodological Answer :
- Computational Studies : Perform Density Functional Theory (DFT) calculations to model electron density distribution and intramolecular charge transfer .
- Spectroscopic Analysis : UV-Vis spectroscopy to study π-π* transitions; fluorescence quenching experiments to probe excited-state interactions between aromatic systems .
- Electrochemical Methods : Cyclic voltammetry to assess redox behavior influenced by bipyridine’s electron-deficient nature .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?
- Methodological Answer :
- Reproduce Synthesis : Ensure consistent reaction conditions (e.g., solvent purity, temperature) to minimize batch variability .
- Cross-Validate Data : Use orthogonal techniques (e.g., differential scanning calorimetry for melting points, HPLC for purity) .
- Database Cross-Check : Compare with PubChem or ECHA entries for similar urea derivatives to identify structural analogs and their properties .
Q. What experimental strategies are recommended for evaluating biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., urease inhibition) with positive controls like thiourea derivatives .
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; validate with isothermal titration calorimetry (ITC) for binding affinity .
- Cytotoxicity Profiling : Test in cell lines (e.g., HEK293) to rule out non-specific toxicity before mechanistic studies .
Q. Which analytical techniques are optimal for assessing purity and detecting trace impurities?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) for baseline separation of impurities .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns to identify side products (e.g., incomplete urea formation) .
- Elemental Analysis : Verify C, H, N composition to detect stoichiometric deviations .
Q. How can computational modeling predict the compound’s interactions with biological or synthetic matrices?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to lipid bilayers or polymeric materials to study diffusion and stability .
- Pharmacophore Mapping : Identify key functional groups (urea, bipyridine) for target engagement using Schrödinger Suite .
- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles early in drug discovery workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
